molecular formula C8H7N3O2 B1347639 1-Methyl-4-nitro-1H-indazole CAS No. 26120-43-4

1-Methyl-4-nitro-1H-indazole

Cat. No. B1347639
CAS RN: 26120-43-4
M. Wt: 177.16 g/mol
InChI Key: FGSQGIYFGWQTRE-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-1H-indazole is a chemical compound with the CAS Number: 26120-43-4. It has a molecular weight of 177.16 . The IUPAC name for this compound is 1-methyl-4-nitro-1H-indazole .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which includes 1-Methyl-4-nitro-1H-indazole, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The linear formula of 1-Methyl-4-nitro-1H-indazole is C8H7N3O2 . The InChI code for this compound is 1S/C8H7N3O2/c1-10-7-3-2-4-8(11(12)13)6(7)5-9-10/h2-5H,1H3 .


Physical And Chemical Properties Analysis

1-Methyl-4-nitro-1H-indazole is a solid at room temperature . It has a boiling point of 332.9±15.0C at 760 mmHg and a melting point of 141-142C . It should be stored in a dry place at 2-8C .

Scientific Research Applications

Solvent/Ligand Controlled Arylations

A study by Boujdi et al. (2022) introduced a novel solvent/ligand controlled switchable C–H arylation of 1-methyl-4-nitro-1H-indazole, demonstrating a palladium-catalyzed process that can be oriented towards the C3 or C7 position depending on the ligand and solvent used. This method offers a versatile approach for functionalizing the indazole nucleus, providing moderate to good yields and high regioselectivity (Boujdi et al., 2022).

Synthesis and Transformations

El’chaninov et al. (2018) reported on the N-methylation of 5-nitro-1H-indazole leading to specific derivatives and their further transformation into novel heterocyclic compounds. This research emphasizes the potential of 1-methyl-4-nitro-1H-indazole as a precursor in synthesizing complex heterocyclic structures, contributing to the diversity of compounds available for further chemical exploration (El’chaninov et al., 2018).

Heterocyclic System Design

Research by Ghaemi and Pordel (2016) focused on the synthesis of a new heterocyclic system, isoxazolo[4,3-e]indazole, starting from 1-methyl-5-nitro-1H-indazole. This study not only expands the chemical repertoire of indazole derivatives but also explores their fluorescence properties and antibacterial activities, underscoring the compound's utility in developing new materials with potential bioactive properties (Ghaemi & Pordel, 2016).

Corrosion Inhibition

A study by Babić-Samardžija et al. (2005) evaluated the inhibitive properties of various heterocyclic diazoles, including indazole derivatives, on iron corrosion in acidic conditions. Their findings highlight the potential of these compounds in corrosion inhibition, an essential aspect of materials science and engineering (Babić-Samardžija et al., 2005).

Direct Access to Key Intermediates

Chevalier et al. (2018) developed a general access route to 1H-indazole-3-carboxaldehydes, crucial intermediates for synthesizing polyfunctionalized 3-substituted indazoles. This work demonstrates the strategic use of nitrosation of indoles, showcasing the versatility of indazole derivatives in medicinal chemistry (Chevalier et al., 2018).

Safety And Hazards

The safety information for 1-Methyl-4-nitro-1H-indazole includes the following hazard statements: H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn .

properties

IUPAC Name

1-methyl-4-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-10-7-3-2-4-8(11(12)13)6(7)5-9-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSQGIYFGWQTRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299626
Record name 1-Methyl-4-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-nitro-1H-indazole

CAS RN

26120-43-4
Record name 1-Methyl-4-nitroindazole
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-4-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of NaH (1.1 g, 32.2 mmol; 60% dispersion in mineral oil) in DMF (40 mL) was treated with 4-nitro-1H-indazole (5 g, 30.6 mmol) in DMF (40 mL) at 0° C. After stirring for 30 minutes, the mixture was treated with methyl iodide (4.6 g, 32.18 mmol) in DMF (20 ml) drop wise. The mixture was allowed to gradually warm to ambient temperature and stir overnight. The mixture was poured into water (250 ml) and extracted with ethyl acetate (2×100 mL). The organics were combined, washed with water, brine, dried over Na2SO4, filtered, and the filtrate was concentrated under reduced pressure. The residue was chromatographed (SiO2, ethyl acetate/hexanes) to provide the title compound. 1H NMR (DMSO-d6) δ 8.50 (s, 1H), 8.24 (d, 1H), 8.19 (d, 1H), 7.65 (t, 1H).
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5 g
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40 mL
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4.6 g
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20 mL
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250 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 4-nitroindazole (prepared according to the literature procedures Davies, R. R. J.C.S., 1955, 2412-2423; Porter, H. D. Org. Synth. Collect. Vol I, 20, 73-74.) (2.01 g, 12.3 mmol) was added slowly to a cold (ice/water), stirred suspension of NaH (440 mg, 18.4 mmol) in DMF (20 mL) under N2. The mixture was stirred for 30 min, and a solution of MeI (1.91 g, 13.5 mmol) in DMF (10 mL) was then added. Workup gave 1-methyl-4-nitroindazole (1.79 g, 82%); mp (EtOAc/petroleum ether) 138-139° C. Hydrogenation of this (6.70 g, 37.9 mmol) in absolute EtOH (300 mL) in the presence of Pd/C (1.00 g) gave 4-amino-1-methylindazole (4.23 g, 76%). A mixture of 4-amino-1-methylindazole (4.10 g, 27.9 mmol) and 2-bromo-3-nitrobenzoic acid (6.86 g, 27.9 mmol) were then reacted in a mixture of isopropanol/N-methylmorpholine in the presence of copper powder and CuI as above, giving 2-[(1-methyl-1H-indazol-4-yl)amino]-3-nitrobenzoic acid (439 mg, 5 %); mp (EtOAc/n-hexane) 257-260° C.; Reductive cyclisation of 2-[(1-methyl-1H-indazol-4-yl)amino]-3-nitrobenzoic acid with NaBH4 in 2 M NaOH as above gave 3-methyl-3H-pyrazolo[4,3-a]phenazine-10-carboxylic acid as a dark yellow solid (54%); mp (acetone) 320-323° C. [(CD3)2SO] δ 4.28 (s, 3 H, NCH3), 8.07 (t, J=7.9 Hz, 1 H, H-8), 8.10 (d, J=9.6 Hz 1H, H-4 or H-5), 8.39 (d, J=9.6 Hz 1H, H-4 or H-5), 8.52-8.60 (m, 2H, H-7 and H-9), 8.76 (s, 1 H, H-2), 14.90 (br s, 1 H, COOH).
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1.91 g
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10 mL
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Synthesis routes and methods IV

Procedure details

6.5 g of 4-nitroindazole (Chem. Ber. (1904), 37, 2583), 1.9 ml of methyl iodide and 14.4 g of cesium carbonate in 110 ml of DMF are stirred for 2 hours at 0° C. and then for 12 hours at room temperature. It is added to water and extracted with ethyl acetate. The organic phase is washed with water and brine, dried (Na2SO4) and concentrated by evaporation. The residue is recrystallized from ethyl acetate/hexane. 2.49 g of 1-methyl-4-nitroindazole is obtained. The latter is hydrogenated in 70 ml of THF with 420 mg of palladium on activated carbon under normal pressure with hydrogen. The batch is filtered through diatomaceous earth and completely concentrated by evaporation. 2.1 g of the title compound is obtained.
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6.5 g
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1.9 mL
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110 mL
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Synthesis routes and methods V

Procedure details

To a solution of 4-nitro indazole [WO-A-0135947] (5.0 g, 31 mmol) in dimethylformamide at 0° C. was added sodium hydride (1.34 g of a 60% dispersion in oil, 34 mmol). The mixture was stirred at room temperature for 10 minutes. Iodomethane (2.28 ml, 37 mmol) was added and the reaction stirred at room temperature for 90 minutes. Water (500 ml) was added and the reaction extracted into ethyl acetate (3×200 ml). The combined organic layers were washed with water (2×200 ml) then dried (Mg2SO4) and evaporated. Trituration overnight in dichloromethane/hexane gives 0.97 g of pure 1-methyl-4-nitro-1H-indazole. The remaining solution was condensed and purified by column chromatography on silica eluting with 40-20% hexane in dichloromethane to give additional 1-methyl-4-nitro-1H-indazole (1.30 g, total 2.27 g, 42%) as the less polar product 1H NMR (360 MHz, CDCl3) 4.18 (3H, s), 7.52 (1H, t, J 8.0), 7.77 (1H, d, J 8.4), 8.15 (1H, d, J 7.7), 8.61 (1H, s); and as the more polar, 2-methyl-4-nitro-2H-indazole (1.50 g, 28%). 1H NMR (400 MHz, CDCl3) 4.32 (3H, s), 7.40 (1H, t, J 8.0), 8.07 (1H, d, J 8.6), 8.18 (1H, d, J 7.6), 8.55 (1H, s).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
K Boujdi, N El Brahmi, S Collet, D Dubreuil… - …, 2022 - thieme-connect.com
A new solvent/ligand-controlled switchable C–H arylation of 1-methyl-4-nitro-1H-indazole catalyzed by Pd(OAc) 2 was achieved. A bidentate ligand in DMA promoted the activation at …
Number of citations: 2 www.thieme-connect.com
E Lohou, J Sopkova-de Oliveira Santos… - Bioorganic & medicinal …, 2012 - Elsevier
Taking into account the potency of 4- and 7-nitro and haloindazoles as nNOS inhibitors previously reported in the literature by our team, a multidisciplinary study, described in this article…
Number of citations: 15 www.sciencedirect.com
C Ouazzani Chahdi, K Boujdi… - Asian Journal of …, 2023 - Wiley Online Library
… We have initiated our investigation using 1‐methyl‐4‐nitro‐1Hindazole 1 as a substrate and benzene as both coupling partner and solvent. As a starting point, the screening of different …
Number of citations: 5 onlinelibrary.wiley.com
M Naas, S El Kazzouli, EM Essassi… - The Journal of …, 2014 - ACS Publications
A novel direct C7-arylation of indazoles with iodoaryls is described using Pd(OAc) 2 as catalyst, 1,10-phenanthroline as ligand, and K 2 CO 3 as base in refluxing DMA. Direct C7-…
Number of citations: 41 pubs.acs.org
I Drizin, A Gomtsyan, EK Bayburt, RG Schmidt… - Bioorganic & medicinal …, 2006 - Elsevier
… It was chromatographed on silica gel eluting with 2% MeOH/CH 2 Cl 2 , to yield 0.8 g of 1-methyl-4-nitro-1H-indazole as a less polar component. H NMR (DMSO-d 6 ): δ 4.19 (s, 3H), …
Number of citations: 44 www.sciencedirect.com
N Abbassi, H Chicha, EM Rakib, A Hannioui… - European journal of …, 2012 - Elsevier
Recently, it has been reported that compounds bearing a sulfonamide moiety possess many types of biological activities, including anticancer activity. The present work reports the …
Number of citations: 74 www.sciencedirect.com
AH Miah, AC Champigny, RH Graves… - Bioorganic & Medicinal …, 2017 - Elsevier
A novel 4-aminoindazole sulfonamide hit (13) was identified as a human CCR4 antagonists from testing a focussed library of compounds in the primary GTPγS assay. Replacing the …
Number of citations: 7 www.sciencedirect.com
E Rosadoni, F Banchini, S Bellini, M Lessi… - Molecules, 2022 - mdpi.com
The palladium-catalyzed direct arylation of azoles with (hetero)aryl halides is nowadays one of the most versatile and efficient procedures for the selective synthesis of heterobiaryls. …
Number of citations: 13 www.mdpi.com
SC Moldoveanu - Techniques and Instrumentation in Analytical …, 2010 - Elsevier
Publisher Summary This chapter discusses compounds with functional groups that contain nitrogen but are not derivatives of organic acids. This class includes various compounds with …
Number of citations: 4 www.sciencedirect.com
E Szerb, S Chatterjee, M La Deda, G Palermo… - hal.inserm.fr
… Solvent/ligand-controlled switchable C3 or C7 C–H arylations of 1-methyl-4-nitro-1H-indazole. Synthesis: Journal of Synthetic Organic Chemistry, Georg Thieme Verlag, 2022, ⟨10.1055…
Number of citations: 2 www.hal.inserm.fr

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